molecular formula C18H22BNO4 B1393128 3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester CAS No. 1073353-63-5

3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester

Cat. No.: B1393128
CAS No.: 1073353-63-5
M. Wt: 327.2 g/mol
InChI Key: CWNRULQRLNZAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a furfurylaminocarbonyl group attached to a benzeneboronic acid pinacol ester, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester typically involves the reaction of furfurylamine with benzeneboronic acid pinacol ester under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rate, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile involved .

Mechanism of Action

The mechanism by which 3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in chemical biology and medicinal chemistry. The compound’s reactivity is influenced by the electronic and steric properties of the furfurylaminocarbonyl group, which can modulate its interaction with different targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester stands out due to its unique combination of a furfurylaminocarbonyl group and a benzeneboronic acid pinacol ester. This combination enhances its reactivity and makes it suitable for a broader range of applications compared to similar compounds .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO4/c1-17(2)18(3,4)24-19(23-17)14-8-5-7-13(11-14)16(21)20-12-15-9-6-10-22-15/h5-11H,12H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNRULQRLNZAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674673
Record name N-[(Furan-2-yl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073353-63-5
Record name N-(2-Furanylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073353-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Furan-2-yl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(Furfurylamino-1-carbonyl)phenyl]boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester
Reactant of Route 3
Reactant of Route 3
3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester
Reactant of Route 4
Reactant of Route 4
3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester
Reactant of Route 5
Reactant of Route 5
3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester
Reactant of Route 6
Reactant of Route 6
3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.